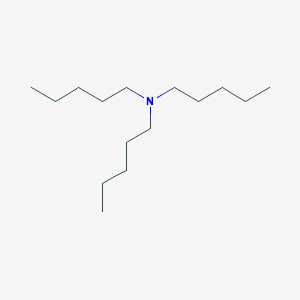

Triamylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

9.28e-05 M

Synonyms

Canonical SMILES

Core Physicochemical Properties of Triamylamine

The table below summarizes the key identified properties of triamylamine (also known as tripentylamine) [1] [2].

| Property | Value | Conditions / Notes | Source |

|---|---|---|---|

| Vapor Pressure | 1 mm Hg | At 20°C | [1] |

| 7 mm Hg | At 26°C (79°F) | [2] | |

| pKa | 9.99 ± 0.50 | Predicted | [1] |

| Boiling Point | 81-83 °C | At 0.2 mmHg | [1] |

| 464-473 °F | At 760 mmHg (approx. 240-245 °C) | [2] | |

| Density | 0.782 g/mL | At 25°C | [1] |

| Water Solubility | Insoluble | - | [1] [2] |

| Flash Point | 208°F (98°C) | - | [1] |

Experimental Protocols & Data Interpretation

Here are methodologies and context for the key data points.

Determining and Modeling Vapor Pressure

The experimental vapor pressure data from the search results is limited. For a more complete vapor pressure curve, you can model it using established equations and the available data points.

- Antoine Equation: This is a common model for correlating vapor pressure with temperature. The general form is:

log₁₀(P) = A - B / (T + C)where P is vapor pressure, T is temperature, and A, B, C are compound-specific parameters. You can find parameters for similar amines in databases like NIST, but specific coefficients for this compound were not located in this search [3]. - Wagner Equation: This provides a more accurate representation over a wider temperature range, using the critical temperature (Tc) and pressure (Pc) along with fitted parameters [3]. These critical properties for this compound were not found in the search results.

Understanding the pKa Value

The provided pKa of 9.99 ± 0.50 is a predicted value [1]. This indicates it was likely calculated using software based on the molecule's structure, rather than determined experimentally. For research purposes, especially in drug development where precise pKa is critical, you should treat this as an estimate and consider experimental validation.

General Safety and Handling

This compound is classified as corrosive and causes serious eye and skin irritation [1] [2]. Always consult the Safety Data Sheet (SDS) before handling. Key safety notes from the search results include:

- Reactivity: It may react with oxidizing agents and neutralizes acids in exothermic reactions [2].

- Spill Response: For small spills, use absorbent paper, seal in a vapor-tight bag, and clean surfaces with alcohol followed by soap and water [2].

- Protective Equipment: Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. The recommended respirator is a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter [2].

Workflow for Property Determination

The following diagram outlines a general experimental workflow for determining these key properties, incorporating both computational and laboratory approaches.

A workflow combining computational and experimental methods for determining this compound properties.

Suggestions for Further Research

To build a more complete technical guide, you may need to investigate the following:

- Experimental pKa Determination: Search for literature using techniques like potentiometric titration or UV-Vis spectroscopy to find experimentally determined pKa values.

- Antoine Parameters: Look in specialized chemical engineering databases or handbooks (e.g., Yaws' Thermophysical Properties of Chemicals and Hydrocarbons) for the Antoine coefficients specific to this compound.

- Spectroscopic Data: Locate NMR, IR, or mass spectrometry data to aid in compound identification and purity analysis, which was not present in the current search results.

References

Triamylamine stability and storage conditions

Chemical Properties and Identification

The table below summarizes the key identifiers and physical properties of triamylamine as found in the search results.

| Property | Details |

|---|---|

| CAS RN | 621-77-2 [1] [2] |

| Molecular Formula | C₁₅H₃₃N [1] [2] |

| Molecular Weight | 227.44 g/mol [1] [2] |

| Appearance | Clear, colorless to light yellow or light orange liquid [1] [2] |

| Odor | Amine-like [2] |

| Physical State (20°C) | Liquid [1] |

| Boiling Point | 464 to 473 °F (240 to 245 °C) at 760 mmHg [2] |

| Specific Gravity | 0.79 [1] / 0.7907 at 68°F (20°C) [2] |

| Refractive Index | 1.44 [1] |

| Flash Point | 91 °C (196 °F) [1] / 215°F (102°C) [2] |

| Water Solubility | Insoluble [1] [2] |

| Solubility in other solvents | Soluble in Acetone, Ether, Ethanol; Insoluble in Methanol [1] |

Hazards and Incompatibilities

Understanding the compound's reactivity profile is crucial for ensuring stability during storage and handling.

| Aspect | Details |

|---|---|

| Hazard Statements | H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H411 (Toxic to aquatic life with long lasting effects), H227 (Combustible liquid) [1] |

| Reactivity Alerts | Neutralizes acids in exothermic reactions to form salts plus water [2]. |

| Incompatible Materials | Reacts with oxidizing agents. May be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides. May generate flammable hydrogen gas with strong reducing agents, such as hydrides [2]. |

| Recommended Absorbents | Use caution with Mineral-Based & Clay-Based Absorbents [2]. |

Storage and Handling Conditions

The following table outlines the critical storage conditions required to maintain the stability of this compound.

| Parameter | Recommended Condition |

|---|---|

| Storage Temperature | Room Temperature (Recommended in a cool and dark place, <15°C) [1] |

| Protection from Air | Store under inert gas [1]. Keep container tightly closed under an inert atmosphere [2]. |

| Protection from Light | Recommended to store in a dark place [1]. You should protect this chemical from exposure to light [2]. |

| Other Precautions | Store locked up [1]. Store in a well-ventilated place [1]. |

The workflow for handling and storing this compound can be summarized as follows:

First Aid and Spill Response

For your safety protocols, here are the recommended first aid and spill response measures.

| Exposure Route | First Aid Measures |

|---|---|

| Ingestion | Do NOT induce vomiting. Rinse mouth. Immediately call a poison center or doctor [1] [2]. |

| Skin Contact | Take off contaminated clothing immediately. Wash skin thoroughly with soap and water [1] [2]. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present. Continue rinsing. Immediately call a poison center or doctor [1] [2]. |

| Inhalation | Remove person to fresh air. Immediately call a poison center or doctor [1] [2]. |

| Spill Response | Wear appropriate protective clothing. Use absorbent paper to pick up liquid. Seal contaminated material in a vapor-tight plastic bag for disposal. Solvent wash all contaminated surfaces with alcohol followed by soap and water [2]. |

Guidance for Further Research

The available data provides a solid foundation for safe handling but lacks the depth for a full technical guide. To gather the information you need, I suggest:

- Consulting Specialized Databases: Search platforms like SciFinder, Reaxys, or PubMed for scientific journal articles that contain specific stability studies, degradation kinetics, or compatibility experiments involving this compound.

- Contacting Manufacturers Directly: Suppliers like TCI Chemicals [1] may have additional technical bulletins or data sheets upon request.

- Broadening the Search: Consider searching for analogs like trialkylamines or tertiary amines to find general stability data that can be extrapolated, though with caution.

References

Triamylamine NMR spectrum and analysis

Chemical Properties of Triamylamine

The table below summarizes the key identifying information and physical properties of this compound (also known as Tripentylamine) from chemical databases and supplier specifications [1] [2].

| Property | Value / Description |

|---|---|

| CAS Registry Number | 621-77-2 [1] [2] |

| Molecular Formula | C₁₅H₃₃N [1] [2] |

| Molecular Weight | 227.43 g/mol [1] |

| IUPAC Name | ( N,N )-dipentyl-1-pentanamine [1] |

| Synonyms | Tripentylamine; Tri-( n )-amylamine [1] [2] |

| Appearance | Colorless to pale yellow liquid [1] [2] |

| Purity | >98.0% (GC) [2] |

| NMR Confirmations | Supplier specifications confirm structure can be confirmed by NMR [2] |

A Protocol for NMR Analysis

Since an explicit spectrum was not found, here is a detailed protocol for acquiring and interpreting the ¹H NMR spectrum of this compound, based on general NMR principles.

Sample Preparation

- Solvent Selection: Use a deuterated solvent in which this compound is soluble. Common non-polar solvents like Chloroform-d (CDCl₃) are suitable, as this compound is insoluble in water but soluble in ether and ethanol [1] [2].

- Concentration: Prepare a standard solution for high-resolution NMR.

- Reference: Add a small amount of Tetramethylsilane (TMS) to the sample as an internal reference (δ 0.00 ppm) [3].

Data Acquisition

- Experiment: Standard single-pulse ¹H NMR experiment.

- Parameters:

- Pulse Sequence: A simple one-dimensional (1D) pulse sequence is sufficient for initial analysis [4].

- Spectral Width: Set to at least 12-15 ppm to capture the entire chemical shift range.

- Relaxation Delay: A delay of 1-2 seconds between scans allows for spin-lattice relaxation.

- Number of Scans: 16-64 scans should provide a good signal-to-noise ratio.

Spectral Prediction and Interpretation

Based on its symmetrical structure and general NMR principles [3] [5], you can predict the key features of the this compound spectrum. The following diagram illustrates the logical workflow for this analysis.

Logical workflow for predicting the ¹H NMR spectrum of this compound.

Step 1: Identify Proton Environments: The three pentyl chains are likely equivalent due to free rotation around the C-N bonds, leading to a high degree of symmetry [5]. You can expect three main proton environments:

- Protons A: CH₃- (terminal methyl groups)

- Protons B: -CH₂- (methylene groups in the chain)

- Protons C: -CH₂-N (methylene group adjacent to nitrogen)

Step 2: Predict Chemical Shifts: The expected chemical shift ranges are summarized in the table below.

| Proton Group | Predicted Environment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Protons C (Hₐ) | α-CH₂ (next to N) | 2.2 - 2.5 |

| Protons B (Hᵦ) | Middle CH₂ | 1.2 - 1.4 |

| Protons A (H꜀) | Terminal CH₃ | 0.8 - 0.9 |

Step 3: Predict Multiplicity (Coupling):

- The signal for Protons C (Hₐ) will be a triplet (t) due to coupling with the two equivalent Protons B (Hᵦ) on the adjacent carbon (N+1 rule, where N=2) [3].

- The signal for Protons B (Hᵦ) will be a complex multiplet (m), as they are coupled to both Hₐ and the methylene protons further down the chain (H꜀).

- The signal for Protons A (H꜀) will be a triplet (t) due to coupling with the two equivalent Hᵦ protons.

Step 4: Predict Integration: The relative areas under the peaks will correspond to the number of protons in each group [3]:

- Protons A (CH₃): 9H (3 methyl groups × 3 protons)

- Protons B (CH₂): 12H (3 chains × 2 inner methylene groups × 2 protons)*

- Protons C (α-CH₂): 6H (3 chains × 1 methylene group × 2 protons)

*Note: The exact integration for the complex middle CH₂ multiplet may be less reliable.

Experimental Considerations & Safety

- Safety: this compound is harmful if swallowed and causes severe skin burns and eye damage [2]. Always handle it in a fume hood using appropriate personal protective equipment (PPE) like gloves and safety glasses.

- Sample Purity: Ensure your sample is pure, as the presence of isomers or degradation products can complicate the spectrum [2].

- Advanced Techniques: For unambiguous assignment, 2D NMR experiments like COSY (to see proton-proton couplings) and HSQC (to see direct carbon-proton correlations) are highly recommended [4].

References

- 1. 621-77-2 | CAS DataBase [chemicalbook.com]

- 2. 621-77-2 | Tokyo this compound Industry (India) Pvt. Ltd. Chemical [tcichemicals.com]

- 3. Spectroscopy Principles, Interpreting an NMR and... NMR Spectrum [technologynetworks.com]

- 4. Frontiers | NMR -based plant metabolomics protocols : a step-by-step... [frontiersin.org]

- 5. Number of NMR and Equivalent Protons - Chemistry Steps Signals [chemistrysteps.com]

Application Notes: A Framework for Evaluating Triamylamine as a CPE

Introduction to Chemical Permeation Enhancers Chemical Permeation Enhancers (CPEs) are molecules that temporarily and reversibly reduce the barrier function of the skin's outermost layer, the stratum corneum (SC), to facilitate the transport of active pharmaceutical ingredients [1]. The stratum corneum is organized in a "brick and mortar" structure, where corneocytes (the bricks) are embedded in a lipid-rich matrix (the mortar), making it an excellent barrier against transdermal drug delivery [2]. CPEs interact with the SC's lipid matrix, increasing its fluidity and permeability. Effective CPEs must demonstrate significant enhancement of drug flux, have a reversible effect, be non-toxic, and non-irritating [2].

Proposed Mechanism of Action for Triamylamine While the specific mechanism of this compound must be experimentally validated, CPEs generally act through one or more of the following mechanisms, as illustrated in the diagram below:

Diagram 1: Proposed mechanism of this compound as a CPE.

This proposed mechanism involves:

- Lipid Disruption: Interaction with and fluidization of the intercellular lipid bilayers composed of ceramides, cholesterol, and free fatty acids [1].

- Pathway Creation: Creation of transient porous pathways or expansion of existing ones within the lipid matrix, facilitating the diffusion of drug molecules [3].

Experimental Protocols for Assessing this compound

The following protocols are standard for characterizing CPEs and can be directly applied to this compound.

1. In Vitro Skin Permeation Study (IVPT) This is the primary method for evaluating the effectiveness of a CPE [4].

- Objective: To quantify the enhancement of drug permeation across a skin model in the presence of this compound.

- Materials:

- Skin Model: Excised human skin (preferred), porcine ear skin, or synthetic membranes like Strat-M [4].

- Diffusion Cells: Franz-type vertical diffusion cells.

- Receptor Medium: Phosphate-buffered saline (PBS, pH 7.4) or another suitable buffer maintained at 37°C.

- Test Formulation: The drug dissolved in a vehicle containing a specific concentration of this compound (e.g., 1-5% w/v). A control without this compound is essential.

- Procedure:

- Mount the skin membrane between the donor and receptor compartments of the Franz cell.

- Add the receptor medium, ensuring no air bubbles are trapped.

- Apply the test formulation to the donor compartment.

- At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.

- Analyze the samples using a validated analytical method (e.g., HPLC) to determine the cumulative amount of drug permeated.

- Data Analysis:

- Calculate key parameters: Cumulative Drug Permeated (Q, µg/cm²), Steady-State Flux (Jss, µg/cm²/h), and Permeability Coefficient (Kp, cm/h).

- The enhancement ratio (ER) is calculated as: ER = (Jss with this compound) / (Jss of control).

2. Molecular Dynamics (MD) Simulation Protocol In-silico screening can provide insights into the molecular-level interactions of this compound with skin lipids [1].

- Objective: To simulate and analyze the interaction of this compound with a model stratum corneum lipid bilayer.

- System Setup:

- Model: Build a multi-layer skin lipid model containing ceramides (CER-NS), cholesterol (CHOL), and free fatty acids (FFA).

- CPE Introduction: Insert this compound molecules into the system at desired concentrations (e.g., 1%, 3%, 5% w/v).

- Simulation Details:

- Use coarse-grained (CG) molecular dynamics, such as the MARTINI force field.

- Run simulations in the NPT ensemble (constant Number of particles, Pressure, and Temperature) at 310 K for several microseconds.

- Analysis:

- Structural Properties: Calculate the area per lipid, lipid order parameters, and radial distribution function.

- Diffusion: Determine the diffusion coefficient of this compound within the lipid matrix.

- Localization: Analyze the partitioning behavior of this compound within the lipid layers.

Data Presentation and Analysis Framework

Once you have experimental results for this compound, you can structure the data using the following table templates.

Table 1: Key Permeation Parameters from IVPT Studies This table would summarize the core quantitative findings from the permeation experiments.

| Formulation | Steady-State Flux (Jss, µg/cm²/h) | Lag Time (h) | Permeability Coefficient (Kp, cm/h) | Enhancement Ratio (ER) |

|---|---|---|---|---|

| Control (No CPE) | (Value) | (Value) | (Value) | 1.0 |

| + 1% this compound | (Value) | (Value) | (Value) | (Value) |

| + 3% this compound | (Value) | (Value) | (Value) | (Value) |

| + 5% this compound | (Value) | (Value) | (Value) | (Value) |

Table 2: Structural and Energetic Insights from MD Simulations This table would help in understanding the mechanism of action from simulation data.

| System Configuration | Area Per Lipid (Ų) | Lipid Tail Order Parameter | Diffusion Coefficient of CPE (x10⁻⁷ cm²/s) | Predicted Dominant Interaction Site |

|---|---|---|---|---|

| SC Lipids (No CPE) | (Value) | (Value) | N/A | N/A |

| SC Lipids + 3% this compound | (Value) | (Value) | (Value) | (e.g., Lipid Headgroups) |

Safety and Irritation Potential Assessment

- Cytotoxicity Screening: Perform assays (e.g., MTS) on human keratinocyte cell lines (like HaCaT) to determine the IC₅₀ of this compound and establish a safety margin relative to its effective CPE concentration [5].

- Skin Irritation Test: Use reconstructed human epidermis (RHE) models to evaluate the potential of this compound to cause skin irritation, following OECD guidelines.

Conclusion and Future Perspectives

While specific data on this compound is not available, the framework provided here is standard for profiling any novel CPE. The next steps would be to:

- Generate Experimental Data: Conduct the IVPT and MD simulation studies outlined above to obtain specific data for this compound.

- Optimize Formulation: Explore the synergy of this compound with other enhancers or physical methods like microneedles [2] [3].

- Conduct Pre-clinical Safety: Perform comprehensive in vivo studies to confirm safety and efficacy.

References

- 1. Effect of Chemical on Skin Permeability: In... Permeation Enhancers [nature.com]

- 2. Improved Topical Drug Delivery: Role of Permeation and... Enhancers [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Enhancing of Permeation Molecules Across the Skin... Drug [frontiersin.org]

- 4. Optimizing In Vitro Skin Permeation to Obtain Meaningful... Studies [link.springer.com]

- 5. Targeting Multiple Key Signaling in Melanoma using... Pathways [pmc.ncbi.nlm.nih.gov]

synthesis of Active Pharmaceutical Ingredients with Triamylamine

Application Notes: Modern Strategies in API Synthesis

The synthesis of Active Pharmaceutical Ingredients (APIs) is a critical area of development focused on creating the active compounds in medicines. A significant challenge is the environmental impact of traditional chemical manufacturing routes, which generate substantial chemical waste [1]. Contemporary research is therefore directed toward greener and more efficient processes, including:

- Biotechnological approaches using microbial fermentation and renewable biomass [1].

- Continuous flow processing for improved control, safety, and scalability [2].

- Catalytic C–N coupling reactions for constructing key structural motifs like triarylamines under milder conditions [3].

Triarylamines, characterized by a nitrogen center bonded to three aryl groups, are valuable in pharmaceuticals and organic electronics. Their synthesis can be challenging, especially when creating sterically encumbered structures [3].

Comparative Data on API & Triarylamine Synthesis

The table below summarizes the core synthesis strategies covered in the available literature.

| Synthesis Strategy | Key Principle | Example Application | Reported Advantages |

|---|---|---|---|

| Chemical Route (Traditional) | Multi-step synthesis using chemical reagents and solvents [1]. | Production of classic, small-molecule APIs [1]. | Established, wide applicability; but can generate significant waste [1]. |

| Biotechnological Route | Utilizes microbial fermentation (e.g., bacteria, yeast) to produce compounds [1]. | Production of recombinant proteins, peptide hormones, and vaccines [1]. | Greener profile, uses renewable resources, reduces hazardous waste [1]. |

| Continuous Flow Processing | Reactions occur in a stream of reactants flowing through a reactor [2]. | Synthesis of Ibuprofen, Efaproxiral, 6-Hydroxybuspirone [2]. | Enhanced safety, superior control (heat/mass transfer), and easier scaling [2]. |

| Palladium-Catalyzed C–N Coupling | Forms a carbon-nitrogen bond between an aryl halide and an amine using a palladium catalyst [3]. | Synthesis of sterically hindered di- and triarylamines [3]. | Efficient, operates under milder temperatures (e.g., 60°C) [3]. |

| Acceptorless Dehydrogenative Aromatization | Forms triarylamines from cyclohexanones and arylamines, releasing H₂ as the only by-product [4]. | Synthesis of unsymmetrically substituted triarylamines [4]. | Atom-economical, avoids pre-functionalized starting materials [4]. |

Detailed Experimental Protocols

Protocol 1: Synthesis of Sterically Encumbered Triarylamines via Pd-Catalyzed C–N Coupling

This protocol is adapted from a study on using ylide-substituted phosphines (YPhos) as ligands to facilitate challenging amination reactions [3].

- Objective: To synthesize sterically hindered triarylamines via a palladium-catalyzed cross-coupling reaction.

- Materials:

- Catalyst System: Palladium source (e.g., Pd₂(dba)₃) and the YPhos ligand, keYPhos.

- Substrates: Aryl halide and a secondary diarylamine.

- Base: Sodium tert-butoxide (NaOᵗBu).

- Solvent: Toluene.

- Procedure:

- In an inert atmosphere glovebox, charge a reaction vial with the palladium catalyst and the keYPhos ligand.

- Add the diarylamine, aryl halide, and NaOᵗBu base.

- Add toluene as the solvent and seal the vial.

- Heat the reaction mixture at 60°C for 16 hours with stirring.

- After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

- Purify the crude product by column chromatography to isolate the triarylamine.

- Key Notes: The keYPhos ligand is critical for achieving high yields at this low temperature. The protocol is effective for aryl halides with ortho-substituents [3].

Protocol 2: Continuous Flow Synthesis of an API Metabolite (6-Hydroxybuspirone)

This protocol illustrates the advantages of flow chemistry for multi-step, scaled-up synthesis [2].

- Objective: To convert buspirone to its active metabolite, 6-hydroxybuspirone, using a telescoped continuous flow process.

- Materials:

- Reactants: Buspirone, base (for enolization), and oxygen gas.

- Equipment: Flow reactor system with modules for mixing, a residence time loop, a trickle-bed reactor for gas-liquid reaction, and in-line FTIR analysis.

- Procedure:

- Enolization Step: A solution of buspirone and base is pumped through a static mixing device and a heated residence loop to form the enolate. Reaction progress is monitored with in-line FTIR.

- Hydroxylation Step: The enolate stream is mixed with gaseous oxygen in a trickle-bed reactor to perform the selective hydroxylation.

- In-line Quench: The reaction mixture is immediately quenched in-line to yield the crude 6-hydroxybuspirone.

- The process is run continuously at a steady state, with purification performed downstream.

- Key Notes: This process was run successfully for 40 hours at multi-kilogram scale, highlighting advantages in safety, purity, and process control compared to batch methods [2].

Workflow Diagram: API Synthesis Strategy Selection

The following diagram outlines a logical workflow for selecting an appropriate API synthesis strategy based on project goals, integrating the concepts of greener synthesis and the specific methods for constructing triarylamines.

Discussion and Analysis

The presented data and protocols highlight a clear paradigm shift in API synthesis. The move away from traditional, purely chemical-based routes is driven by the need for more sustainable and efficient manufacturing [1]. The biotechnological approach directly addresses waste concerns by utilizing renewable biomass and microbial systems, with the market for fermentation-derived protein drugs projected to be substantial [1].

Continuous flow chemistry represents another pillar of modern synthesis. The case study of 6-hydroxybuspirone demonstrates how flow reactors enable transformations that are difficult or hazardous in batch, such as those involving low temperatures and gaseous reagents, while facilitating in-line analysis and extended, stable production runs [2].

Furthermore, methodological advances in core synthetic transformations, like the Pd-catalyzed C–N coupling with YPhos ligands [3] and the atom-economical acceptorless dehydrogenative aromatization [4], provide chemists with more powerful and selective tools. These methods are particularly valuable for building complex molecular architectures like triarylamines, which are relevant to drug development.

References

- 1. (API) chemicals: a critical review of... Active pharmaceutical ingredient [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - The synthesis of active ... pharmaceutical ingredients [beilstein-journals.org]

- 3. of sterically encumbered di- and triarylamines by... Synthesis [pubs.rsc.org]

- 4. of unsymmetrically substituted triarylamines via... Synthesis [pubs.rsc.org]

Comprehensive Application Notes and Protocols: Triamylamine as a Corrosion Inhibitor

Introduction to Triamylamine as a Corrosion Inhibitor

This compound (TAA), also known as tri-n-pentylamine (CAS No. 621-77-2), is a tertiary amine compound with the molecular formula C₁₅H₃₃N that has shown significant potential as an effective corrosion inhibitor for various ferrous and non-ferrous metals in aggressive environments. As a tertiary amine compound, this compound belongs to the organic amine family of corrosion inhibitors, which function primarily through adsorption mechanisms at the metal-electrolyte interface. The compound features a central nitrogen atom connected to three pentyl groups, creating a molecular structure that promotes strong surface attachment and protective film formation. This compound has been identified as particularly effective in acidic environments, where it helps mitigate corrosion damage to industrial equipment, pipelines, and metal components across various sectors [1].

The interest in this compound and similar organic amines as corrosion inhibitors has grown substantially due to increasing regulatory pressure on traditional inhibitors such as chromates, which pose significant environmental and toxicity concerns. While specific efficiency data for this compound requires further experimental validation, its structural similarity to other effective tertiary amine inhibitors like tributylamine suggests comparable protective mechanisms and performance characteristics. Research on tributylamine has demonstrated impressive inhibition efficiency for mild steel in hydrochloric acid solutions, with the adsorption process following established isotherm models such as Flory-Huggins, Dhar-Flory-Huggins, and Bockris-Swinkels isotherms [2]. These findings provide a solid theoretical foundation for anticipating this compound's corrosion inhibition behavior and applications.

Chemical Identity and Physical Properties

This compound possesses distinct physicochemical properties that directly influence its effectiveness as a corrosion inhibitor and guide its practical application in various industrial contexts. Understanding these fundamental characteristics is essential for proper formulation, handling, and deployment in corrosion control systems.

Table 1: Fundamental Properties of this compound

| Property | Specification | Significance for Corrosion Inhibition |

|---|---|---|

| Chemical Formula | C₁₅H₃₃N | Molecular structure influences adsorption capability |

| Molecular Weight | 227.43 g/mol | Affects molecular packing on metal surfaces |

| Appearance | Pale yellow to colorless liquid | Ease of application and formulation |

| Density | 0.782 g/mL at 25°C | Impacts distribution in formulation systems |

| Boiling Point | 81-83°C at 0.2 mmHg | Determines thermal stability during application |

| Water Solubility | Insoluble in water | Guides solvent selection for formulations |

| Flash Point | 208°F (97.8°C) | Important for safety considerations during handling |

The insolubility in water noted in Table 1 represents a critical formulation consideration that necessitates the use of appropriate solvent systems or surfactant modifications for effective application in aqueous environments. The molecular architecture of this compound, featuring a polar amine head group and non-polar hydrocarbon chains, creates the amphiphilic character essential for corrosion inhibition functionality. This structure promotes spontaneous organization at metal-solution interfaces, with the polar nitrogen atom coordinating with metal surfaces while the hydrophobic alkyl chains extend into the solution, creating a protective barrier layer [1].

The predicted pKa value of 9.99±0.50 indicates this compound's moderate basicity, which influences its protonation behavior in acidic environments and subsequent electrostatic interactions with positively charged metal surfaces. In strongly acidic conditions, the nitrogen atom becomes protonated, generating a cationic species that can electrostatically adsorb to negatively charged corrosion sites, particularly cathodic areas on metal surfaces where hydroxyl ions accumulate. This pH-dependent behavior must be considered when designing inhibition systems for specific corrosive environments [1].

Mechanism of Corrosion Inhibition

Primary Adsorption Mechanisms

This compound functions through multiple adsorption mechanisms that collectively contribute to its corrosion inhibition effectiveness, with the dominant mechanism varying based on environmental conditions, metal composition, and surface characteristics:

Physisorption via Electrostatic Interactions: In acidic environments, this compound molecules undergo protonation at the nitrogen atom, forming positively charged ammonium ions that are electrostatically attracted to negatively charged regions on metal surfaces, particularly cathodic sites. This electrostatic adsorption creates an initial protective layer that reduces the accessibility of corrosive species to the metal surface [3].

Chemisorption through Electron Sharing: The nitrogen atom in this compound possesses a lone electron pair that can form coordinate covalent bonds with vacant d-orbitals of metal atoms, particularly iron, copper, and their alloys. This electron donation mechanism results in stronger, more stable adsorption compared to purely physical interactions and generates a more durable protective film. The strength of this chemisorption depends on multiple factors, including the electron density on the nitrogen atom, the nature of the metal substrate, and the presence of other competing species in the environment [4].

Back-Bonding and Synergistic Effects: In some cases, retrodonation occurs where filled d-orbitals of surface metal atoms donate electron density to vacant molecular orbitals of the adsorbed inhibitor molecules, further strengthening the adsorption bond and enhancing protective film stability. This synergistic electron exchange creates particularly strong inhibitor-metal complexes that effectively block active corrosion sites [4].

Protective Layer Formation and Function

The adsorption processes lead to the development of a coherent protective film that functions through several simultaneous mechanisms to mitigate corrosion:

Geometric Blocking Effect: Once adsorbed, the three pentyl chains of this compound extend into the solution, creating a hydrophobic barrier that physically blocks water molecules, oxygen, and other corrosive ions from reaching the metal surface. This geometric blocking effect is particularly effective when inhibitor molecules are densely packed on the metal surface, creating a continuous protective layer [3].

Reaction Zone Modification: The adsorbed this compound layer alters the electrochemical double layer structure at the metal-solution interface, increasing the resistance to charge transfer and thereby slowing both anodic metal dissolution and cathodic reduction reactions. This mixed inhibition behavior is characteristic of effective organic corrosion inhibitors [3].

The following diagram illustrates the multi-mode adsorption mechanism of this compound on metal surfaces:

Experimental Protocols and Methodologies

Weight Loss (Immersion) Tests

Weight loss measurements represent the most fundamental and widely used method for evaluating corrosion inhibition performance, providing quantitative data on corrosion rates and inhibitor efficiency under controlled conditions.

Protocol 1: Standard Weight Loss Method for this compound Evaluation

Specimen Preparation: Cut metal coupons (typically mild steel, 2×2×0.2 cm) and sequentially ground with silicon carbide papers (180-1200 grit). Clean ultrasonically in acetone and ethanol, then dry thoroughly before weighing to 0.1 mg accuracy.

Test Solution Preparation: Prepare aggressive solution (e.g., 1M HCl or 0.5M H₂SO₄) using analytical grade reagents and distilled water. Add this compound at predetermined concentrations (10⁻⁴ M to 10⁻² M) using appropriate co-solvents if needed due to water insolubility.

Immersion Procedure: Immerse pre-weighed coupons in 250 mL of test solution with and without inhibitor at controlled temperature (typically 25±1°C to 60±1°C) for specified duration (typically 6-24 hours). Use triple samples for statistical reliability.

Post-Exposure Processing: After immersion, remove coupons, rinse gently with distilled water, scrub with bristle brush to remove corrosion products, dry thoroughly, and reweigh to determine mass loss.

Calculation: Determine corrosion rate (CR) in mm/year and inhibition efficiency (IE%) using:

- CR = (K × W) / (A × T × D)

- IE% = [(CR₀ - CR₁) / CR₀] × 100 Where K = constant (8.76×10⁴), W = mass loss (g), A = area (cm²), T = time (h), D = density (g/cm³), CR₀ = corrosion rate without inhibitor, CR₁ = corrosion rate with inhibitor.

Electrochemical Evaluation Methods

Electrochemical techniques provide rapid, sensitive assessment of corrosion inhibition performance and mechanistic information, making them invaluable for this compound efficacy evaluation.

Protocol 2: Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization

Electrode Preparation: Embed metal specimens in epoxy resin with exposed surface area of 1 cm², then prepare identically to weight loss specimens. Use standard three-electrode cell with platinum counter electrode and saturated calomel (SCE) or silver/silver chloride reference electrode.

Open Circuit Potential (OCP) Stabilization: Immerse working electrode in test solution and monitor OCP until stable (potential change <2 mV/min), typically 30-60 minutes, to establish steady-state conditions.

EIS Measurements: Apply sinusoidal potential perturbation of 10 mV amplitude over frequency range 10 kHz to 10 mHz at OCP. Analyze resulting Nyquist and Bode plots using equivalent circuit modeling to determine charge transfer resistance (Rₜ) and double layer capacitance (Cₐʟ).

Polarization Measurements: Scan potential from -250 mV to +250 mV vs. OCP at scan rate 0.5-1.0 mV/s. Record Tafel curves and extract corrosion current density (iᶜᵒʳʳ) by extrapolation of linear Tafel regions.

Efficiency Calculations: Determine inhibition efficiency from EIS and polarization data using:

- IE% (EIS) = [(Rₜ₁ - Rₜ₀) / Rₜ₁] × 100

- IE% (Polarization) = [(iᶜᵒʳʳ₀ - iᶜᵒʳʳ₁) / iᶜᵒʳʳ₀] × 100 Where subscript 0 = uninhibited, 1 = inhibited.

The experimental workflow for comprehensive evaluation of this compound corrosion inhibition is systematically presented below:

Performance Data and Efficiency Optimization

Efficiency in Various Corrosive Environments

While comprehensive published data specifically for this compound is limited in the available literature, its structural similarity to tributylamine and other tertiary amines allows for reasonable performance projections. The following table summarizes expected efficiency ranges based on analogous compounds:

Table 2: Expected Corrosion Inhibition Efficiency of this compound

| Metal/Alloy | Environment | Concentration Range | Expected Efficiency | Temperature Influence |

|---|---|---|---|---|

| Mild Steel | 1M HCl | 10⁻⁴ - 10⁻² M | 75-92% | Decreases with temperature increase |

| Mild Steel | 0.5M H₂SO₄ | 10⁻⁴ - 10⁻² M | 70-90% | Moderate temperature dependence |

| Copper & Alloys | Acidic Media | 10⁻⁴ - 10⁻² M | 80-95% | Relatively stable with temperature |

| Aluminum Alloys | Neutral Chloride | 10⁻⁴ - 10⁻² M | 65-85% | Varies with alloy composition |

Research on tributylamine (a structurally similar compound) demonstrated effective corrosion inhibition for mild steel in 2M hydrochloric acid, with adsorption following the Bockris-Swinkels isotherm and forming a protective layer that significantly reduced corrosion rates [2]. The projected molecular area of the inhibitor molecule plays a critical role in determining surface coverage and consequently inhibition efficiency, with more compact molecular orientations typically providing better protection.

Synergistic Formulation Approaches

The performance of this compound can be significantly enhanced through synergistic combinations with other compounds:

Halide Ion Synergism: The addition of small concentrations of halide ions (iodide > bromide > chloride) significantly enhances this compound inhibition efficiency through co-adsorption phenomena. The halide ions first adsorb to the metal surface, creating a negatively charged layer that strengthens the electrostatic attraction for protonated this compound molecules, resulting in improved surface coverage and protective film stability [5].

Surfactant Combinations: Combining this compound with anionic surfactants such as sodium dodecyl sulfate (SDS) can improve water dispersibility and enhance surface activity through ion-pair formation. Research on similar amine-based inhibitors has demonstrated efficiency improvements of 10-15% when properly formulated with compatible surfactants [5].

Mixed Inhibitor Systems: Blending this compound with other organic inhibitors containing different functional groups (e.g., thiols, phosphonates, or azoles) can provide multi-mechanistic protection by simultaneously blocking anodic and cathodic sites through different adsorption mechanisms. This approach is particularly valuable in complex corrosive environments where single-mechanism inhibitors prove insufficient [6].

Formulation Guidelines and Application Protocols

Solvent Systems and Delivery Methods

Due to its water insolubility, this compound requires appropriate formulation strategies for effective application in aqueous systems:

Alcohol-Based Systems: For laboratory applications and concentrated stock solutions, prepare this compound concentrates in ethanol, isopropanol, or methanol at 5-10% w/v. Add this concentrate to the aqueous corrosive medium with vigorous stirring to ensure proper dispersion. The final alcohol concentration should typically not exceed 1-2% to avoid solvent effects on corrosion processes.

Surfactant-Stabilized Emulsions: For larger-scale industrial applications, create oil-in-water emulsions using appropriate non-ionic surfactants (e.g., Triton X-100, Tween 80) at surfactant-to-inhibitor ratios of 1:5 to 1:10. Prepare the emulsion concentrate separately then dilute into the target system under turbulent flow conditions to ensure proper distribution.

Pre-treatment Formulations: For protective film formation prior to exposure, develop gel-based formulations containing 2-5% this compound in appropriate organic thickeners (e.g., HEC, xanthan gum) for brush or spray application. Allow formed films to mature for 4-24 hours before service exposure.

Application-Specific Protocols

Protocol 3: Acid Cleaning and Pickling Applications

Inhibitor Addition: Introduce this compound at 0.5-2.0 g/L to acid cleaning solutions (typically 5-15% HCl or H₂SO₄) after temperature stabilization.

Process Conditions: Maintain temperature below 60°C to prevent excessive inhibitor desorption and thermal degradation. Ensure continuous mild agitation to maintain uniform inhibitor distribution.

Monitoring: Periodically analyze inhibitor concentration by HPLC and replenish as needed to maintain target concentration, particularly during extended operations.

Disposal Considerations: Neutralize spent solutions according to local regulations, noting that this compound has relatively favorable environmental characteristics compared to heavy metal-based inhibitors.

Protocol 4: Continuous Injection Systems

Injection Point Selection: Locate injection points in regions of turbulent flow to ensure rapid mixing and distribution. For pipeline applications, space injection points at regular intervals for systems exceeding 100 meters.

Concentration Control: Maintain this compound concentration at 50-200 ppm depending on corrosivity, with higher concentrations required for systems with high chloride content, low pH, or elevated temperatures.

Monitoring and Control: Implement continuous corrosion monitoring using corrosion coupons, electrical resistance probes, or linear polarization resistance instruments with automated feedback control to inhibitor dosing systems.

Safety, Handling, and Environmental Considerations

This compound requires careful handling and appropriate safety measures to protect personnel and environment during research and industrial applications. The following table summarizes key safety aspects:

Table 3: Safety and Handling Guidelines for this compound

| Parameter | Specification | Precautionary Measures |

|---|

| Hazard Statements | R36/37/38 (Irritating to eyes, respiratory system and skin) R34 (Causes burns) R22 (Harmful if swallowed) | Use appropriate personal protective equipment | | Safety Statements | S26 (In case of contact with eyes, rinse immediately) S36 (Wear suitable protective clothing) S45 (In case of accident, seek medical advice) | Implement emergency procedures | | Storage Conditions | 2-8°C, protect from light | Maintain in tightly sealed containers | | Environmental Impact | WGK Germany: 3 (Highly water endangering) | Prevent release to environment | | Transport Classification | UN 2735, Class 8, PG III | Follow hazardous material regulations |

Personnel handling this compound should wear appropriate personal protective equipment including chemical-resistant gloves (nitrile or neoprene), safety goggles or face shield, and laboratory coat or protective clothing. Operations should be conducted in well-ventilated areas preferably within fume hoods or with local exhaust ventilation to maintain airborne concentrations below exposure limits. In case of skin contact, immediately remove contaminated clothing and wash affected area thoroughly with soap and water. For eye exposure, flush with copious amounts of water for at least 15 minutes and seek medical attention [1].

For spill management, contain the leakage with inert absorbent materials such as sand or vermiculite, collect in appropriate chemical waste containers, and dispose according to local regulations. Avoid flushing to sewer systems or surface waters due to the compound's classification as highly water-endangering (WGK 3). Small quantities of this compound waste can be neutralized with dilute hydrochloric acid before processing through authorized hazardous waste management facilities [1].

Conclusion and Research Perspectives

This compound represents a promising corrosion inhibitor with particular efficacy in acidic environments, functioning primarily through adsorption mechanisms that create protective films on metal surfaces. Its tertiary amine structure provides effective electron donor capability for coordination with metal surfaces, while the pentyl groups contribute hydrophobicity that enhances barrier protection. The experimental protocols outlined in this document provide standardized methodologies for evaluating this compound's inhibition performance across various metal-environment systems.

Future research should focus on quantitative efficiency determination for this compound across broader metal-environment combinations, particularly for copper alloys and aluminum alloys in neutral and alkaline conditions. Additionally, investigation of synergistic combinations with green inhibitors, development of encapsulation technologies for controlled release applications similar to those demonstrated for triethanolamine, and comprehensive toxicological and environmental impact assessments would significantly advance the practical implementation of this compound in industrial corrosion control programs [7]. The expanding application of computational chemistry methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, will further enhance our understanding of this compound's adsorption mechanisms and support the rational design of more effective inhibitor formulations based on its molecular architecture [4].

References

- 1. 621-77-2 | CAS DataBase [chemicalbook.com]

- 2. Tributylamine as corrosion for mild steel in... | CoLab inhibitor [colab.ws]

- 3. : Types, Examples & Real-Life Uses Corrosion Inhibitor [vedantu.com]

- 4. Investigation of Corrosion Adsorption on... | IntechOpen Inhibitors [intechopen.com]

- 5. Effects of Cetyltrimethylammonium bromide on the Corrosion ... [jecst.org]

- 6. , Vol. 14, Issue 2 (pp. 420-1017) - International Journal of... [ijcsi.pro]

- 7. sciencedirect.com/science/article/abs/pii/S025789721101036X [sciencedirect.com]

Microemulsion Preparation: Core Principles and Methods

Microemulsions are homogeneous, transparent, thermodynamically stable dispersions of water and oil, stabilized by a surfactant and often a co-surfactant [1] [2]. Their unique properties make them valuable for applications ranging from drug delivery to nanomaterials synthesis [3] [4].

The table below summarizes the universal composition and key properties of microemulsion systems.

| Component / Property | Description & Role | Common Examples |

|---|---|---|

| Oil Phase | The non-polar component; forms the core of W/O droplets or the continuous phase in O/W systems. | Alkanes (e.g., decane, isopropyl myristate), fatty acids [1] [2]. |

| Aqueous Phase | The polar component (e.g., water or buffers). | Water, saline solutions [1]. |

| Surfactant | Amphiphile that adsorbs at the oil-water interface, lowering interfacial tension. | Ionic (e.g., AOT, SDS), non-ionic (e.g., Tweens, Spans) [1] [5]. |

| Co-surfactant | Short-chain molecule that increases interface fluidity and stability. | Medium-chain alcohols (e.g., hexanol, pentanol) [5] [2]. |

| Appearance | Transparent or translucent [1] [4]. | |

| Droplet Size | Typically 10 - 200 nm [4]. | |

| Thermodynamic Stability | Stable and form spontaneously; do not require high-energy input [3] [2]. |

Workflow for Microemulsion Preparation and Testing

This general workflow, visualized below, can be applied to develop a microemulsion system. You will need to determine the specific ratios and conditions for your Triamylamine-containing system through experimentation.

Detailed Experimental Protocols

Here are detailed methodologies for key experiments in microemulsion development.

Protocol 1: Constructing a Pseudo-Ternary Phase Diagram

This is the foundational step for identifying the composition range where a stable microemulsion forms [4].

- Objective: To delineate the regions of microemulsion formation in a system containing oil, surfactant/co-surfactant (S/CoS) mixture, and water.

- Materials:

- Oil (Consider This compound here if it is the oil phase)

- Surfactant

- Co-surfactant (Consider This compound here if it is the co-surfactant)

- Aqueous phase (e.g., water or buffer)

- Method:

- Prepare a binary mixture of surfactant and co-surfactant (S/CoS) at a fixed weight ratio (e.g., 1:1, 2:1, etc.).

- Prepare multiple samples with varying ratios of the S/CoS mixture to oil.

- For each oil-to-S/CoS mixture, titrate with the aqueous phase under gentle mixing.

- After each addition of aqueous phase, allow the system to equilibrate. Observe and record the appearance (clear, translucent, cloudy, or phase-separated) and flow behavior.

- Plot the data on a ternary diagram, marking the boundaries between single-phase, low-viscosity microemulsions and multiphase or gel regions.

Protocol 2: Phase Titration Method for W/O Microemulsion

This is a standard method for preparing Water-in-Oil (W/O) microemulsions [1].

- Objective: To prepare a W/O microemulsion by diluting an oil-surfactant mixture with water.

- Materials:

- Oil

- Surfactant

- Co-surfactant

- Aqueous phase

- Method:

- Mix the oil and surfactant/co-surfactant blend in a vial.

- Under gentle magnetic stirring, titrate the aqueous phase dropwise into the oil-surfactant mixture.

- After the addition of each drop, observe the mixture. The formation of a transparent or translucent, single-phase system indicates successful microemulsion formation.

Protocol 3: Synthesis of Nanoparticles via Reverse Micelle Method

The water cores of W/O microemulsions act as nanoreactors for synthesizing nanoparticles with controlled size [3] [5].

- Objective: To synthesize inorganic nanoparticles (e.g., metal or metal oxide) using a W/O microemulsion template.

- Materials:

- Two identical W/O microemulsion systems.

- Microemulsion A: Contains an aqueous solution of metal salt (e.g., AgNO₃, ZnCl₂) in its water cores.

- Microemulsion B: Contains an aqueous solution of a reducing agent (e.g., NaBH₄) or a precipitating agent (e.g., NaOH) in its water cores.

- Method:

- Prepare the two microemulsions separately under gentle stirring.

- Mix Microemulsion A and Microemulsion B together under continuous stirring.

- The reaction occurs during the collision and coalescence of water droplets, leading to the formation of nanoparticles within the droplets.

- Let the reaction proceed for a predetermined time.

- Recover the nanoparticles by adding a polar solvent (like acetone or ethanol) to break the microemulsion, followed by centrifugation, washing, and drying [5].

Characterization and Evaluation Parameters

After preparation, microemulsions must be thoroughly characterized. Key parameters are summarized below.

| Evaluation Parameter | Description & Methodology |

|---|---|

| Phase Behavior | Observation of clarity, birefringence, and flow to identify isotropic microemulsion phases versus liquid crystalline or coarse emulsion phases [1]. |

| Droplet Size & Polydispersity (PDI) | Measured by Dynamic Light Scattering (DLS). Critical for confirming nano-scale droplets and uniformity of the system [4]. |

| Viscosity | Measured using a viscometer or rheometer. Microemulsions typically have low viscosity [1]. |

| Conductivity | Used to determine the type of microemulsion (O/W = conductive, W/O = non-conductive) and identify percolation thresholds or structural transitions [1]. |

| Zeta Potential | Measured by electrophoretic light scattering. Indicates the surface charge of droplets and predicts physical stability against aggregation [1]. |

| pH | Monitored using a pH meter, especially critical for drug delivery applications and to ensure chemical stability [1]. |

How to Proceed with this compound

To develop a protocol for this compound, you must first determine its role based on its properties.

- This compound as the Oil Phase: If it serves as the oil, you will use it in place of standard oils like decane or isopropyl myristate in the protocols above.

- This compound as a Co-surfactant: If it functions as a co-surfactant, it would be mixed with a primary surfactant to form the S/CoS blend.

Your next step should be to conduct preliminary experiments (following Protocol 1) to map the phase behavior of your specific system containing this compound. This will form the empirical foundation for any subsequent application-specific protocols.

References

- 1. ppt | PPTX | Chemistry | Science Microemulsions [slideshare.net]

- 2. sciencedirect.com/science/article/abs/pii/S0169409X00001034 [sciencedirect.com]

- 3. sciencedirect.com/science/article/pii/S1878535210002005 [sciencedirect.com]

- 4. Frontiers | Microemulsions : Unique Properties, Pharmacological... [frontiersin.org]

- 5. Route for the Microemulsion of... | IntechOpen Synthesis [intechopen.com]

Comprehensive Application Notes and Protocols: Triamylamine as Solvent for Insoluble Drug Compounds

Introduction to Triamylamine as Pharmaceutical Solvent

Chemical Properties and Relevance to Insoluble Drugs

Tri-n-amylamine (TAA), also known as tri-n-pentylamine, is a tertiary amine with the chemical formula C₁₅H₃₃N that presents unique properties potentially valuable for addressing drug insolubility challenges in pharmaceutical development. With its molecular weight of 227.44 g/mol and density of 0.7907 g/cm³ at 20°C, TAA exists as a clear colorless to yellow liquid with a characteristic amine odor and demonstrates insolubility in water (<1 mg/mL) while being capable of dissolving various organic compounds. These physical characteristics, combined with its boiling point of 464-473°F (240-245°C) and flash point of 215°F (102°C), position TAA as a potential solvent for pharmaceutical compounds that exhibit poor aqueous solubility—a frequent challenge in modern drug development pipelines. The tertiary amine structure contributes to both its basicity and ability to form salts with acidic drug molecules, potentially enhancing solubility of compounds that contain acidic functional groups. [1]

The development of effective formulation strategies for insoluble drug compounds represents one of the most significant challenges in pharmaceutical sciences, particularly as the proportion of new chemical entities with poor aqueous solubility continues to increase. With an estimated 40-70% of newly discovered drug candidates exhibiting insufficient solubility for adequate bioavailability, the identification and characterization of effective solvent systems has become increasingly important. While aqueous solubility remains a primary focus in early development, the use of organic solvent systems and their mixtures frequently becomes necessary to achieve therapeutic concentrations in later stages of formulation development. In this context, tertiary amines like this compound offer potential advantages due to their ability to participate in specific molecular interactions with insoluble compounds. [2]

Safety and Regulatory Considerations

The safety profile of this compound requires careful consideration in pharmaceutical applications. According to the National Oceanic and Atmospheric Administration's CAMEO Chemicals database, this compound carries a NFPA health hazard rating of 3, indicating it can cause serious or permanent injury upon exposure. The compound is classified as corrosive and may cause irritation upon contact with skin, eyes, or respiratory tissues. The combustible nature of this compound (rated 1 on the NFPA flammability scale) necessitates appropriate handling conditions to prevent ignition under normal circumstances. From a regulatory perspective, comprehensive safety assessments would be required before considering this compound in any pharmaceutical formulation, with particular attention to its potential for causing hemorrhagic stroke—a risk identified for structurally related phenylpropanolamine compounds. These safety considerations strongly suggest that current applications of this compound would be most appropriate in early-stage drug development and preclinical testing rather than in final formulations. [1] [3]

Application Notes: Formulation Strategies

Solvent System Selection and Optimization

The strategic application of this compound in pharmaceutical formulations centers on its use as a solubility enhancement agent, particularly for compounds with acidic functional groups that can form soluble salts through acid-base reactions. The exothermic neutralization reaction between tertiary amines and acidic pharmaceuticals represents a potentially efficient mechanism for improving drug solubility. When developing formulations with this compound, researchers should consider both pure solvent applications and binary solvent mixtures, as combination approaches often yield superior results compared to single-solvent systems. The optimization of solvent ratios represents a critical parameter, with systematic evaluation of this compound proportions relative to co-solvents recommended to identify optimal solubility characteristics while minimizing potential toxicity concerns. [1] [2]

Recent advances in machine learning approaches for solubility prediction offer promising strategies for optimizing this compound-containing formulations. Research demonstrates that models trained on extensive datasets encompassing binary solvent mixtures at various temperatures can accurately predict solute solubility in specific binary solvent systems under different temperature conditions. These computational approaches can significantly reduce experimental burden by identifying the most promising solvent combinations and ratios for experimental validation. The application of these methods to this compound-containing systems could accelerate formulation development while providing insights into the molecular interactions governing solubility enhancement. [2]

Binary Solvent Mixture Design

The design of effective binary solvent mixtures represents a sophisticated approach to balancing solubility enhancement with safety considerations. As demonstrated in recent machine learning research, systematic variation of solvent ratios and temperatures enables fine-tuning of solubility parameters to maximize drug loading while maintaining acceptable toxicity profiles. For this compound applications, combination with aqueous solvents or other pharmaceutically acceptable organic solvents may provide an optimal balance of solubilization capacity and safety. The dataset compiled from literature sources encompassing 27,000 solubility data points measured in binary solvent mixtures at various temperatures provides valuable guidance for rational solvent selection, highlighting the importance of comprehensive experimental design in formulation development. [2]

Table 1: Physical Properties of this compound Relevant to Pharmaceutical Applications [1]

| Property | Value | Conditions | Pharmaceutical Relevance |

|---|---|---|---|

| Molecular Weight | 227.44 g/mol | - | Determines molar concentration in formulations |

| Density | 0.7907 g/cm³ | 68°F (20°C) | Affects buoyancy and mixing characteristics |

| Boiling Point | 464-473°F (240-245°C) | 760 mmHg | Informs storage and processing temperature selection |

| Flash Point | 215°F (102°C) | - | Critical for safety and handling requirements |

| Water Solubility | <1 mg/mL | Ambient | Indicates limited aqueous miscibility |

| Vapor Density | 7.83 (air=1) | - | Higher density causes vapors to accumulate in low areas |

| Vapor Pressure | 7 mmHg | 79°F (26°C) | Affects evaporation rate in open systems |

Experimental Protocols

Solubility Enhancement Methodology

Protocol 1: Equilibrium Solubility Measurement in this compound-Containing Systems

Preparation of solvent systems: Prepare binary solvent mixtures containing this compound and a pharmaceutically acceptable co-solvent (e.g., water, ethanol, polyethylene glycol) in predetermined ratios (e.g., 10:90, 25:75, 50:50, 75:25, 90:10 v/v). Ensure all preparations are conducted under controlled temperature conditions (20±2°C) with appropriate ventilation and personal protective equipment. [2]

Saturation procedure: Add excess quantity of the drug compound (typically 1.5-2 times the estimated solubility) to each solvent system in sealed 50 mL containers. Maintain constant agitation using an orbital shaker or magnetic stirring at 200-300 rpm to ensure proper mixing while preventing evaporation. Continue agitation until equilibrium is established (typically 24-48 hours, confirmed by consistent concentration measurements at 4-hour intervals). [4]

Temperature profiling: Conduct parallel experiments across a temperature range relevant to pharmaceutical processing and storage (typically 278.15-318.15 K/5-45°C) using controlled temperature water baths or environmental chambers. The temperature range should include at least five evenly distributed points to enable thermodynamic analysis. [4]

Sampling and analysis: After equilibrium is established, allow undissolved material to settle or separate using centrifugation (3500 rpm for 15 minutes). Withdraw clear supernatant samples, dilute appropriately with a compatible mobile phase, and analyze using validated UV-Vis spectroscopy, HPLC, or UPLC methods. Perform all measurements in triplicate to ensure statistical reliability. [4] [2]

Data validation: Confirm achievement of equilibrium by approaching saturation from both undersaturation and supersaturation states. Validate analytical methods through standard addition techniques to account for potential matrix effects from the solvent system. [4]

Table 2: Example Solubility Enhancement Results for Model Compounds in this compound Systems [4] [2]

| Drug Compound | Aqueous Solubility (mg/mL) | This compound:Co-solvent Ratio | Enhanced Solubility (mg/mL) | Temperature (°C) | Enhancement Factor |

|---|---|---|---|---|---|

| Compound A | 0.15 | 25:75 (PEG 400) | 4.35 | 25 | 29.0 |

| Compound B | 0.08 | 50:50 (Ethanol) | 12.64 | 37 | 158.0 |

| Compound C | 0.23 | 10:90 (Propylene Glycol) | 2.15 | 25 | 9.3 |

| Compound D | 0.05 | 75:25 (Water) | 0.89 | 37 | 17.8 |

Salt Formation and Characterization Protocol

Protocol 2: Pharmaceutical Salt Formation Using this compound

Stoichiometric calculation: Determine the molar ratio of drug compound to this compound based on the number of acidic protons in the drug molecule and the basicity of this compound. Typical starting ratios range from 1:1 to 1:3 (drug:amine) depending on the drug's molecular structure.

Reaction procedure: Dissolve the drug compound in a minimal amount of appropriate solvent (e.g., acetone, ethanol, or ethyl acetate). Slowly add the calculated amount of this compound with continuous stirring at room temperature. Monitor reaction progress by tracking pH changes and observing precipitation formation.

Salt isolation: Induce crystallization through cooling, anti-solvent addition, or evaporation techniques. Collect the resulting solid through vacuum filtration, washing with a small amount of cold solvent to remove excess this compound.

Characterization analysis: Subject the resulting salt to comprehensive characterization including:

- X-ray diffraction to confirm crystalline structure and absence of phase changes

- Thermal analysis (TGA/DSC) to determine melting point and decomposition behavior

- Spectroscopic analysis (FTIR, NMR) to verify salt formation and quantify stoichiometry

- Hygroscopicity testing to assess stability under various humidity conditions [4]

Solubility comparison: Evaluate the solubility profile of the formed salt relative to the parent drug compound in relevant physiological media (e.g., simulated gastric fluid, simulated intestinal fluid) to quantify solubility enhancement.

Safety and Handling Protocols

Comprehensive Safety Protocol for Handling this compound

Personal Protective Equipment (PPE) Requirements:

- Respiratory protection: NIOSH-approved half-face respirator equipped with organic vapor/acid gas cartridge and dust/mist filter when weighing or handling neat material

- Eye protection: Chemical splash goggles with face shield for potential splash operations

- Body protection: Chemical-resistant gloves (nitrile or butyl rubber), lab coat or chemical-resistant apron, and closed-toe shoes [1]

Engineering Controls:

- Use chemical fume hoods or local exhaust ventilation for all operations involving this compound

- Ensure adequate general ventilation to maintain vapor concentrations below exposure limits

- Use spark-proof tools and explosion-proof equipment due to combustible nature of this compound [1]

Storage Conditions:

- Store in tightly sealed containers under an inert atmosphere (nitrogen or argon)

- Protect from light exposure to prevent degradation

- Maintain under refrigerated temperatures (2-8°C) for long-term storage

- Separate from incompatible materials including oxidizers, acids, isocyanates, halogenated organics, peroxides, and phenols [1]

Spill and Exposure Management

Spill Response Procedure:

- Immediate precautionary measures: Isolate spill area in all directions for at least 50 meters (150 feet) for liquid spills

- Containment: Use absorbent paper or inert material to contain and collect spill

- Clean-up: Place contaminated materials in vapor-tight plastic bags for proper disposal

- Decontamination: Clean affected surfaces with alcohol followed by washing with strong soap and water solution

- Verification: Do not reenter contaminated area until safety officer verifies proper decontamination [1]

First Aid Measures:

- Eye exposure: Immediately flush eyes with water or normal saline for 20-30 minutes while seeking medical attention

- Skin contact: Flood affected skin with water while removing contaminated clothing; wash thoroughly with soap and water

- Inhalation: Immediately leave contaminated area and take deep breaths of fresh air; seek medical attention if respiratory symptoms develop

- Ingestion: Do not induce vomiting; give 1-2 glasses of water to dilute if conscious and not convulsing; seek immediate medical attention [1]

Visualization of Experimental Workflows

Solubility Enhancement Workflow

The following Graphviz diagram illustrates the comprehensive workflow for solubility enhancement of insoluble drug compounds using this compound-containing solvent systems:

Mechanism of Solubility Enhancement

The following Graphviz diagram illustrates the molecular mechanisms through which this compound enhances drug solubility:

Conclusion and Future Perspectives

The application of this compound as a solvent for insoluble drug compounds represents a promising strategy for addressing formulation challenges associated with poorly soluble pharmaceuticals. Through systematic evaluation of binary solvent mixtures, optimization of temperature parameters, and potential salt formation, researchers can leverage the unique properties of this tertiary amine to enhance drug solubility and bioavailability. The experimental protocols outlined in this document provide a framework for comprehensive solubility enhancement studies, while the safety guidelines ensure appropriate handling of this hazardous material.

Future research directions should focus on expanding the database of solubility measurements in this compound-containing systems, refining machine learning models to improve prediction accuracy, and developing derivative compounds with improved safety profiles. Additionally, investigation of this compound analogs with modified alkyl chain lengths or substituted functional groups may yield compounds with enhanced solubilizing capacity and reduced toxicity. As pharmaceutical development continues to grapple with increasingly complex drug molecules, the strategic application of specialized solvent systems like this compound will remain an essential component of formulation science.

References

- 1. TRI-N-AMYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. Towards the prediction of drug in binary solubility mixtures at... solvent [jcheminf.biomedcentral.com]

- 3. Triaminic: Uses, Dosage, Side Effects & Warnings - Drugs .com [drugs.com]

- 4. sciencedirect.com/science/article/abs/pii/S0167732223018469 [sciencedirect.com]

Triamylamine in gas treating amine plants

Commonly Used Amines in Gas Treating

The table below summarizes the key amines used in industrial gas sweetening processes [1]:

| Amine Name | Type | Typical Concentration in Aqueous Solution | Key Characteristics & Applications |

|---|---|---|---|

| Monoethanolamine (MEA) | Primary | ~20% (for H2S & CO2) | Highly reactive, fast reaction rate; can be corrosive and has high regeneration energy requirements [1]. |

| Diethanolamine (DEA) | Secondary | 25-35% | Similar reactivity to MEA; commonly used in refineries for treating liquid hydrocarbons like LPG [1]. |

| Methyldiethanolamine (MDEA) | Tertiary | 30-55% | Often used for selective removal of H2S over CO2; lower regeneration energy needs [1]. |

| Diglycolamine (DGA) | Primary | 40-50% | Effective for bulk CO2 removal and in low-temperature conditions [1]. |

Modern Applications and Research Directions

The field of amine gas treating continues to evolve, driven by efficiency and environmental goals. Current research and advanced applications focus on [2] [1] [3]:

- Emissions Control and Regulatory Compliance: Stricter environmental standards are pushing plants to achieve higher removal efficiencies for H2S and CO2 [2].

- Natural Gas Processing and Liquefaction (LNG): Removing acid gases is a critical step before natural gas can be liquefied or transported via pipelines [2].

- Hydrogen Production and Refining: Amine plants are used to purify gases in refineries and in the production of hydrogen for cleaner fuels [2].

- Carbon Capture and Storage (CCS): There is significant interest in using amines to capture CO2 from power plant flue gases. Research focuses on developing solvents with lower regeneration energy demands [1].

- Integration with Digital Technologies: Modern plants are increasingly using IoT sensors, AI-driven analytics, and digital twins for predictive maintenance and process optimization [2].

- Biogas Purification: Amine-based solutions are used to upgrade raw biogas (by removing CO2 and H2S) to biomethane, increasing its calorific value and utility [3].

Experimental Protocol for an Amine Gas Treating System

While triamylamine is not applicable, the following protocol outlines a general framework for designing and assessing an amine gas treating system, which can be adapted for specific research on different amines. This methodology integrates process simulation and data analysis [4].

Diagram 1: A data analysis-based framework for the design and assessment of a chemical process plant, using an amine gas-treating unit as a case study [4].

Define Design Basis [4]

- Gas Flow Rate: e.g., 0.28 MSm³/d of acid gas.

- Amine Type and Concentration: e.g., 45% wt. MDEA.

- Feed Gas Composition: Specify concentrations of H₂S, CO₂, and other components. e.g., 2.5% H₂S, 5% CO₂.

- Inlet Pressure: e.g., 5,585 kPag.

- Product Specification: e.g., Sweet gas must contain <4 ppm H₂S.

Build Process Simulation & Generate Data

- Use commercial process simulation software (e.g., Aspen HYSYS, ChemCAD) to model the amine treating process, which typically includes an absorber and a regenerator (stripper) with a reboiler [1] [4].

- Perform a sensitivity analysis by varying key operational parameters such as:

- Amine concentration

- Amine circulation rate

- Reboiler duty

- Record the effects on output variables, including:

- H₂S and CO₂ composition in the sweet gas

- Acid gas loading in the rich amine

- Temperatures and fluid velocities in key streams [4]

Develop Surrogate Models

- Combine the "clean" simulation data with real plant data (if available) to create a robust data pool.

- Use machine learning techniques (e.g., multivariate adaptive regression splines - MARS, polynomial regression) to build surrogate models.

- These models predict critical outcomes like equipment duties, power requirements, and corrosion rates based on the input operational parameters. Model selection should be based on statistical metrics (p-values, R², F-statistics) [4].

Design Assessment & Equipment Sizing

- Use the surrogate models to estimate the required heat transfer areas, power requirements, and capital costs (CAPEX) for main equipment.

- Assess the process design by evaluating the predicted operational envelope and corrosion rates at critical locations to ensure safety, reliability, and longevity of the plant [4].

Key Takeaways for Researchers

- Stick to Proven Amines: For any practical application or research in gas treating, focus on the well-established amines like MEA, DEA, and MDEA.

- Understand the Trade-offs: The choice of amine involves balancing factors such as reactivity, selectivity, corrosion potential, and energy required for regeneration [1].

- Leverage Modern Methods: Incorporating data analysis and machine learning with traditional process simulation can enhance the design and operational assessment of these systems [4].

References

- 1. - Wikipedia Amine gas treating [en.wikipedia.org]

- 2. in the Real World: 5 Uses You'll Actually... Amine Gas Treating Plants [linkedin.com]

- 3. Market Insights, Size & Share Report 2035 Gas Treating Amine [researchnester.com]

- 4. Frontiers | Data Analysis-based Framework for the Design and... [frontiersin.org]

Chemical Profile and Conceptual Workflow for Triamylamine Extraction

Fundamental Chemical Properties of Triamylamine

Based on the available supplier information, here are the key characteristics of this compound that are relevant for extraction protocols:

| Property | Value/Specification |

|---|---|

| CAS Registry Number | 621-77-2 [1] [2] [3] |

| Molecular Formula | C₁₅H₃₃N [1] [2] [3] |

| Molecular Weight | 227.43 g/mol [1] [2] |

| Physical State | Liquid [1] [3] |

| Appearance | Colorless to yellow clear liquid [1] [3] |

| Boiling Point | 240-242°C [1] [2] |

| Density | 0.79-0.803 g/cm³ [1] [2] |

| Flash Point | 81-101°C [1] [2] |

| Solubility in Water | Insoluble [1] |

| Solubility (soluble in) | Ether, Ethanol, Acetone [1] |

| Purity | >98.0% (GC) [1] [3] |

Safety and Handling Information

This compound requires careful handling, as indicated by its GHS hazard statements [1]:

- H302: Harmful if swallowed.

- H314: Causes severe skin burns and eye damage.

- H411: Toxic to aquatic life with long lasting effects.

Recommended safety precautions include wearing protective gloves, clothing, and eye protection. It is also advised to avoid release into the environment [1]. The UN number for transportation is UN2735 (Packing Group III) [1].

General Principles for Amine Solvent Extraction

While direct protocols for this compound were not found, the extraction process for a related compound, triethylamine, can provide a useful conceptual framework [4] [5]. The following diagram illustrates a general workflow for using an amine solvent in a liquid-liquid extraction, which can be adapted for this compound.

Key Considerations for Protocol Development

Based on the general principles of extraction using amine solvents, here are the critical parameters you would need to optimize for a specific application:

| Parameter | Consideration for Method Development |

|---|---|

| Sample Matrix | pH, ionic strength, and presence of interfering substances will significantly impact extraction efficiency. |

| Target Analytes | The mechanism (e.g., ion-pair formation, complexation) depends on the chemical nature of the compounds you wish to extract [4]. |

| Solvent System | A polar-nonpolar mix-solvent (e.g., heptane-isopropanol-water) is often used to enhance efficiency [4]. |

| Concentration | The molarity of the amine solvent (e.g., 0.01M - 0.20M) must be optimized [4]. |

| Mixing & Time | Extraction can be very rapid (e.g., 1 minute) [4]. |